3-Nitro-1H-indole-2-carboxylic acid

Description

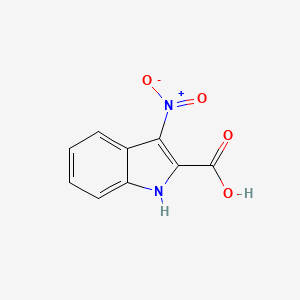

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-9(13)7-8(11(14)15)5-3-1-2-4-6(5)10-7/h1-4,10H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDKEPMYUAFKLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618525 | |

| Record name | 3-Nitro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28737-35-1 | |

| Record name | 3-Nitro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28737-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Nitro-1H-indole-2-carboxylic acid chemical properties

Topic: 3-Nitro-1H-indole-2-carboxylic acid chemical properties Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Physicochemical Profile, Synthetic Routes, and Medicinal Chemistry Applications

Executive Summary 3-Nitro-1H-indole-2-carboxylic acid (CAS 28737-35-1 ) is a specialized heterocyclic scaffold utilized primarily as a high-value intermediate in the synthesis of indole-based alkaloids and pharmaceuticals. Unlike its more common isomers (5- or 7-nitro), the 3-nitro variant possesses unique electronic properties due to the "push-pull" interaction between the electron-rich indole nitrogen and the electron-withdrawing nitro group at the C3 position, adjacent to the C2 carboxylate. This guide provides a comprehensive analysis of its chemical behavior, validated synthesis protocols, and strategic applications in drug discovery, particularly for NMDA receptor antagonism and kinase inhibition.

Physicochemical Profile

The compound is characterized by a highly polarized indole core. The C3-nitro group significantly reduces the electron density of the pyrrole ring, increasing the acidity of the N1-proton and altering the solubility profile compared to non-nitrated indoles.

Table 1: Key Chemical Identifiers & Properties

| Property | Data | Notes |

| IUPAC Name | 3-Nitro-1H-indole-2-carboxylic acid | |

| CAS Number | 28737-35-1 | Distinct from 3-nitroindole (4770-03-0) |

| Molecular Formula | C₉H₆N₂O₄ | |

| Molecular Weight | 206.15 g/mol | |

| Appearance | Yellow to pale brown solid | Typical of nitro-aromatics |

| Solubility | DMSO, DMF, hot Ethanol | Poor solubility in water/non-polar solvents |

| pKa (Calc.) | ~3.5 (COOH), ~12 (N-H) | Nitro group enhances N-H acidity |

| Stability | Stable at RT; Decarboxylates at high T | Caution: Thermal sensitivity >150°C |

Structural Insight: The proximity of the C3-nitro group to the C2-carboxylic acid creates a steric and electronic environment that disfavors coplanarity. This "ortho-like" effect influences binding affinities in protein pockets, often locking the carboxylate into a specific conformation relative to the aromatic plane.

Synthetic Routes & Optimization

The synthesis of 3-nitro-1H-indole-2-carboxylic acid is non-trivial due to the propensity of the electron-rich indole ring to nitrate at the C5 or C7 positions under standard electrophilic aromatic substitution conditions. Direct nitration at C3 requires blocking the C2 position and carefully controlling the reaction kinetics.

Mechanism of Synthesis

The most authoritative route, established by Noland et al., utilizes the directing power of the C2-carboxylic acid (or ester) to funnel the electrophile to the C3 position, despite the electronic deactivation.

Figure 1: Synthetic pathway for the regioselective nitration of indole-2-carboxylic acid.

Validated Protocol: Direct Nitration

Based on Noland et al. (J. Org. Chem. 1966) and modern adaptations.[1]

-

Preparation: Dissolve Indole-2-carboxylic acid (1.0 eq) in concentrated Sulfuric Acid (H₂SO₄) . Cool the solution to 0°C.

-

Note: The carboxylic acid group protects C2 and directs the nitronium ion to C3, although C5 nitration is a competing side reaction.

-

-

Nitration: Add Fuming Nitric Acid (HNO₃) (1.05 eq) dropwise, maintaining the internal temperature below 5°C.

-

Critical Control Point: Exceeding 10°C significantly increases the ratio of 5-nitro and 3,5-dinitro byproducts.

-

-

Reaction: Stir at 0–5°C for 1 hour. The solution will darken.

-

Quench: Pour the reaction mixture onto crushed ice (10x volume). The crude 3-nitro product will precipitate as a yellow solid.

-

Purification: Filter the solid. Recrystallize from Ethanol/Water or Acetic Acid to separate the 3-nitro isomer from any 5-nitro impurities (which are often more soluble in ethanol).

Reactivity & Functionalization[3][6][7]

The 3-nitro-1H-indole-2-carboxylic acid scaffold is a versatile "chemical warhead." Its reactivity is defined by three primary transformations: Reduction , Decarboxylation , and Amidation .

A. Reduction to 3-Aminoindoles (The "Trapping" Strategy)

The 3-amino derivative is notoriously unstable and prone to oxidation/polymerization. It must be generated in situ and immediately "trapped" via acylation.

Protocol: Reduction-Acylation Sequence

-

Dissolution: Dissolve 3-nitro-1H-indole-2-carboxylic acid in MeOH/THF.

-

Catalyst: Add 10% Pd/C (catalytic amount).

-

Trapping Agent: Add Acetic Anhydride or the desired Acid Chloride (1.2 eq) directly to the reduction vessel.

-

Hydrogenation: Apply H₂ (1 atm) or use Ammonium Formate (transfer hydrogenation).

-

Result: The nitro group reduces to the amine, which immediately reacts with the anhydride to form the stable 3-acetamido-1H-indole-2-carboxylic acid .

B. Decarboxylation

Heating the compound above its melting point (or in high-boiling solvents like quinoline with Cu powder) leads to the loss of CO₂, yielding 3-nitroindole . This reaction confirms the lability of the C2-carboxyl group when flanked by the electron-withdrawing nitro group.

C. Reactivity Map

Figure 2: Functionalization pathways. The reduction pathway requires immediate trapping to avoid decomposition.

Medicinal Chemistry Applications

The 3-nitro-1H-indole-2-carboxylic acid moiety serves as a bioisostere and pharmacophore in several therapeutic areas.

NMDA Receptor Antagonists (Glycine Site)

The indole-2-carboxylic acid core mimics the glycine structure, allowing it to bind to the glycine modulatory site of the NMDA receptor. The 3-nitro group acts as an electron-withdrawing substituent that:

-

Increases the acidity of the N-H proton, strengthening hydrogen bonding with the receptor.

-

Provides a distinct electrostatic field that can interact with polar residues in the binding pocket.

-

Reference: Salituro et al. demonstrated that 3-substituted indole-2-carboxylic acids are potent antagonists at the strychnine-insensitive glycine site.

HIV-1 Integrase Inhibitors

Derivatives of indole-2-carboxylic acid have been explored as inhibitors of HIV-1 integrase. The 3-position is often derivatized to extend into the hydrophobic pocket of the enzyme. The 3-nitro group serves as a precursor to install amide linkers that reach these pockets.

CysLT1 Antagonists

In the development of leukotriene receptor antagonists, the indole-2-carboxylic acid scaffold provides the acidic headgroup required for receptor anchoring. The 3-nitro group can be reduced and functionalized to attach the hydrophobic "tail" characteristic of drugs like Montelukast.

Safety & Handling (MSDS Highlights)

-

Hazard Identification: Irritant to eyes, respiratory system, and skin.

-

Signal Word: Warning.

-

Handling:

-

Avoid heating to dryness or high temperatures (>150°C) without solvent, as nitro compounds can decompose energetically.

-

Store in a cool, dry place (2-8°C recommended) to prevent slow decarboxylation or oxidation.

-

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood, especially during nitration (NOx fumes).

References

-

Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles.[2][3][4][5] V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. Journal of Organic Chemistry, 31(1), 70–77.

-

Pelkey, E. T., & Gribble, G. W. (1999).[6] Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis, 1999(7), 1117–1122.[6]

-

Driver, T. G., et al. (2011). Rh2(II)-Catalyzed Nitro-group Migration Reactions: Selective Synthesis of 3-Nitroindoles from β-Nitro Styryl Azides.[4][5] Journal of the American Chemical Society.

-

Salituro, F. G., et al. (1990). 3-Substituted indole-2-carboxylic acid derivatives as antagonists of the strychnine-insensitive glycine site of the NMDA receptor. Journal of Medicinal Chemistry.

-

Zhang, H., et al. (2023).[3][7] Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.[3] RSC Advances, 13, 26581-26586.[3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. unige.iris.cineca.it [unige.iris.cineca.it]

- 5. unige.iris.cineca.it [unige.iris.cineca.it]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Technical Monograph: 3-Nitro-1H-indole-2-carboxylic acid

The following technical guide details the molecular weight, physicochemical properties, synthetic pathways, and therapeutic applications of 3-Nitro-1H-indole-2-carboxylic acid .

Executive Summary

3-Nitro-1H-indole-2-carboxylic acid is a critical heterocyclic scaffold in medicinal chemistry, primarily utilized as an intermediate in the synthesis of NMDA receptor antagonists (targeting the glycine modulatory site) and as a precursor for fused ring systems like indolo[3,2-b]quinolines.[1] Its molecular weight of 206.16 g/mol places it well within the fragment-based drug discovery (FBDD) range, allowing for significant derivatization while adhering to Lipinski’s Rule of 5.

This guide provides a definitive breakdown of its molecular weight derivation, synthetic protocols, and analytical validation methods.

Physicochemical Identity

Molecular Weight Derivation

The precise molecular weight is calculated based on the IUPAC standard atomic weights.

Molecular Formula:

| Element | Count | Standard Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |

| Carbon (C) | 9 | 12.011 | 108.099 |

| Hydrogen (H) | 6 | 1.008 | 6.048 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Oxygen (O) | 4 | 15.999 | 63.996 |

| Total MW | 206.157 |

Key Properties Table

| Property | Value | Context |

| Monoisotopic Mass | 206.0328 Da | Essential for High-Res MS (HRMS) validation.[1] |

| Exact Mass | 206.03 Da | Used for mass spectrometry peak identification. |

| Topological Polar Surface Area (TPSA) | ~98 Ų | High polarity due to Nitro (-NO2) and Carboxyl (-COOH) groups. |

| Lipinski Acceptors | 4 | (2 from NO2, 2 from COOH) |

| Lipinski Donors | 2 | (1 Indole NH, 1 Carboxyl OH) |

| Predicted pKa (Acid) | ~3.5 | The 3-nitro group is electron-withdrawing, increasing the acidity of the C2-COOH. |

Synthetic Methodology

The synthesis of 3-nitro-1H-indole-2-carboxylic acid requires careful control of nitration conditions to prevent decarboxylation (loss of CO2) or regiospecific nitration at the C5 position.[1]

Protocol: Electrophilic Aromatic Substitution

Reaction Logic: The C3 position of the indole ring is the most nucleophilic. However, the presence of the electron-withdrawing carboxyl group at C2 deactivates the ring slightly. Standard nitration using mixed acids often yields the 3-nitro derivative as a stable intermediate before further nitration occurs.[1]

Step-by-Step Workflow:

-

Starting Material: Dissolve Indole-2-carboxylic acid (1.0 eq) in concentrated Sulfuric Acid (

) at 0°C. -

Nitration: Dropwise addition of fuming Nitric Acid (

, 1.05 eq) while maintaining temperature < 5°C.-

Critical Control: Higher temperatures promote decarboxylation to 3-nitroindole.[1]

-

-

Quenching: Pour reaction mixture onto crushed ice.

-

Isolation: The yellow precipitate (3-nitro-1H-indole-2-carboxylic acid) is filtered and washed with cold water.[1]

-

Purification: Recrystallization from ethanol/water.

Reaction Pathway Visualization

The following diagram illustrates the transformation and potential side-reactions (decarboxylation).

Figure 1: Synthetic pathway for the nitration of indole-2-carboxylic acid, highlighting the risk of thermal decarboxylation.

Analytical Validation (Self-Validating Systems)

To ensure the synthesized compound is the target molecule and not the decarboxylated 3-nitroindole (MW 162.15), the following analytical logic must be applied.

Mass Spectrometry (MS) Fragmentation

In Electrospray Ionization (ESI) Negative Mode

Fragmentation Logic:

-

Parent Ion: m/z 205 (Deprotonated acid).

-

Primary Loss: Decarboxylation (Loss of

, -44 Da) -

Secondary Loss: Loss of Nitro group (

, -46 Da) or

Figure 2: ESI(-) Mass Spectrometry fragmentation tree. The presence of the m/z 205 parent confirms the carboxylic acid is intact.

Nuclear Magnetic Resonance (NMR)

-

1H NMR (DMSO-d6):

- ~13.5 ppm (Broad s, 1H): Carboxylic acid -OH. Absence indicates decarboxylation.

- ~12.8 ppm (Broad s, 1H): Indole -NH.

-

Aromatic Region (7.0 - 8.0 ppm): 4 protons (H4, H5, H6, H7).

-

Key Diagnostic: Absence of signal at C3 position. (In the starting material, H3 appears as a doublet or singlet around 7.2 ppm; this must be gone).

Therapeutic Applications

NMDA Receptor Antagonism

Indole-2-carboxylic acid derivatives are established competitive antagonists at the Glycine binding site (GlyB) of the NMDA receptor.[1][2] The 3-nitro substituent alters the electronic properties of the indole ring, potentially influencing binding affinity via pi-stacking interactions or hydrogen bonding within the receptor pocket.[1]

Structure-Activity Relationship (SAR):

-

C2-COOH: Critical for ionic interaction with Arg/Thr residues in the glycine site.[1]

-

C3-Substituent: Electron-withdrawing groups (like Nitro) can modulate the acidity of the NH and COOH, affecting potency.

-

Reference: Huettner et al.[3] established the core indole-2-carboxylic acid scaffold as a competitive glycine antagonist.[1][2][3][4]

Drug Development Workflow

Researchers utilize this scaffold to synthesize tricyclic derivatives (e.g., indolo[3,2-b]quinolines) which show enhanced potency and blood-brain barrier permeability.

References

-

Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles.[5][6][7][8][9] V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. Journal of Organic Chemistry, 31(1), 70-77.[9]

-

Huettner, J. E. (1989).[3] Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[3][4] Science, 243(4898), 1611-1613.[3]

-

Salituro, F. G., et al. (1992). Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site.[2][3][4] Journal of Pharmacology and Experimental Therapeutics, 260(3).

-

PubChem Compound Summary. (2025). 3-Nitroindole (Related Structure/Precursor Data).[1][5][7] National Center for Biotechnology Information.

Sources

- 1. 3-Nitro-1H-pyrrole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-nitro-1H-indole | C8H6N2O2 | CID 11084182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. experts.umn.edu [experts.umn.edu]

Technical Whitepaper: 3-Nitro-1H-indole-2-carboxylic Acid

This guide serves as a comprehensive technical resource for 3-Nitro-1H-indole-2-carboxylic acid , a critical intermediate in the synthesis of functionalized indole scaffolds.[1] It synthesizes data from organic synthesis, medicinal chemistry, and structural biology.[2]

Core Scaffold for Functionalized Indole Alkaloids & Drug Discovery[1]

Executive Summary

3-Nitro-1H-indole-2-carboxylic acid represents a highly functionalized indole core characterized by an electron-withdrawing nitro group at the C3 position and a carboxylic acid moiety at C2.[1] This specific substitution pattern renders the molecule a versatile "push-pull" system, invaluable in the synthesis of 3-aminoindoles ,

Chemical Identity & Physicochemical Properties

The molecule features a planar indole bicycle. The C3-nitro group exerts a strong mesomeric withdrawing effect (

| Property | Specification |

| IUPAC Name | 3-Nitro-1H-indole-2-carboxylic acid |

| Molecular Formula | |

| Molecular Weight | 206.16 g/mol |

| Core Scaffold | Indole (Benzo[b]pyrrole) |

| Key Substituents | Nitro (-NO |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water |

| pKa (Calc.) | ~3.5 (COOH), ~12.5 (NH) |

Synthetic Pathways

The synthesis of 3-nitro-1H-indole-2-carboxylic acid is non-trivial due to the sensitivity of the indole ring to oxidation.[1] Two primary strategies exist: Direct Nitration (Top-Down) and Cyclization (Bottom-Up) .[1]

Method A: Regioselective Nitration (Top-Down)

Direct nitration of indole-2-carboxylic acid (or its ethyl ester) is the most common route.[1] The presence of the electron-withdrawing carboxyl group at C2 directs electrophilic substitution to the C3 position, preventing the polymerization often seen with indole nitration.

-

Reagents: Fuming nitric acid (

) in acetic anhydride ( -

Mechanism: Generation of the nitronium ion (

) followed by electrophilic attack at C3. The intermediate sigma-complex is stabilized by the C2-carbonyl.[1] -

Selectivity: High for C3. C5-nitration is a minor byproduct observed only under forcing conditions.[1]

Method B: Modified Reissert/Baylis-Hillman (Bottom-Up)

A more modern approach involves constructing the indole ring with the functional groups in place, avoiding harsh nitration conditions.[1]

-

Precursors: 2-Nitrobenzaldehyde and ethyl acrylate (via Baylis-Hillman adducts).[1]

-

Mechanism: Reductive cyclization of the adduct leads to the indole core.

Figure 1: Dual synthetic pathways accessing the 3-nitroindole-2-carboxylic acid scaffold.

Reactivity Profile & Derivatization

This scaffold acts as a "chemical chameleon," capable of diverse transformations.

4.1. Decarboxylation (Synthesis of 3-Nitroindole)

The C2-carboxylic acid can be removed to yield 3-nitroindole , a compound difficult to access directly.[1]

-

Protocol: Heating in quinoline with copper powder or thermal decarboxylation of the acid in high-boiling solvents.[1]

-

Utility: 3-Nitroindole is a precursor for tryptamine analogs where the C2 position must be unsubstituted.[1]

4.2. Nitro Reduction (Access to 3-Aminoindoles)

Reduction of the nitro group yields 3-amino-1H-indole-2-carboxylic acid .[1]

-

Challenge: 3-Aminoindoles are inherently unstable and prone to oxidative dimerization.[1]

-

Solution: The presence of the C2-COOH group stabilizes the amine slightly, but in situ trapping (e.g., acylation) is recommended.

-

Reagents:

,

4.3. Cyclization to Fused Heterocycles

The proximity of the C2-COOH and C3-

-

Beta-Carbolines: Condensation of the reduced amine with aldehydes.[1]

-

Pyrimidoindoles: Reaction with urea or isocyanates.

Figure 2: Divergent reactivity profile leading to distinct bioactive scaffolds.[1]

Therapeutic Applications

-

HIV-1 Integrase Inhibitors: Indole-2-carboxylic acid derivatives have shown potency in docking studies, binding to the hydrophobic cavity of the viral integrase enzyme.[1] The 3-nitro group provides critical electrostatic interactions.[1]

-

CysLT1 Antagonists: Used as a template for developing leukotriene receptor antagonists for asthma therapy.

-

Kinase Inhibition: The pyrimidoindole derivatives synthesized from this core mimic the ATP-binding motif of protein kinases.

Experimental Protocols

Protocol A: Synthesis of Ethyl 3-nitroindole-2-carboxylate

This protocol utilizes the direct nitration of the stable ethyl ester.[1]

-

Preparation: Dissolve ethyl indole-2-carboxylate (10 mmol) in acetic anhydride (15 mL). Cool to 0°C.

-

Nitration: Add fuming

(12 mmol) dropwise over 30 minutes, maintaining temperature <5°C. The solution will turn yellow/orange. -

Quench: Pour the mixture onto crushed ice (100 g). Stir for 1 hour.

-

Isolation: Filter the yellow precipitate. Wash with cold water (

mL) and cold ethanol ( -

Purification: Recrystallize from ethanol/DMF to yield yellow needles.

Protocol B: Hydrolysis to the Free Acid

-

Reaction: Suspend the ethyl ester from Protocol A in 10% NaOH (aq) and ethanol (1:1 ratio). Reflux for 2 hours.

-

Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH 2.

-

Isolation: The free acid precipitates as a solid. Filter, wash with water, and dry under vacuum.

References

-

Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles.[3][4][5][6][7][8][9] V. Nitration of Electronegatively Substituted Indoles. Journal of Organic Chemistry.[10][11]

-

Horn, C. R., & Perez, M. (2005). Synthesis of 3-Nitro-1H-indole-2-carboxylic Acid Ethyl Ester Derivatives from Baylis-Hillman Adducts. Synlett.[10][11]

-

Pelkey, E. T., & Gribble, G. W. (1999).[3] Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis.[3][4][5][7][8][9][10][11][12]

-

Zhang, H., et al. (2023).[5] Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.[1][5] RSC Advances.[5]

-

PubChem. 3-Nitro-1H-indole Compound Summary. National Library of Medicine.

Sources

- 1. americanelements.com [americanelements.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. 3-nitro-1H-indole | C8H6N2O2 | CID 11084182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 11. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]

- 12. semanticscholar.org [semanticscholar.org]

3-Nitro-1H-indole-2-carboxylic acid solubility

An In-Depth Technical Guide to the Solubility of 3-Nitro-1H-indole-2-carboxylic acid

Introduction

3-Nitro-1H-indole-2-carboxylic acid is a member of the indole derivative family, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2][3] The indole scaffold is a key structural component in numerous biologically active molecules, including the essential amino acid tryptophan.[3][4] The addition of a carboxylic acid at the 2-position and a nitro group at the 3-position creates a molecule with distinct physicochemical properties that are critical to its behavior in biological and chemical systems.[1][5]

A fundamental property governing the utility of any potential therapeutic agent is its solubility. Poor solubility can lead to unpredictable results in in vitro assays and is a major hurdle for achieving adequate bioavailability in later stages of drug development.[6][7] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the factors influencing the solubility of 3-Nitro-1H-indole-2-carboxylic acid, methodologies for its experimental determination, and predictive insights into its behavior in various solvent systems.

Physicochemical Profile

The solubility of a compound is intrinsically linked to its molecular structure. The presence of polar functional groups, molecular weight, and the overall balance between hydrophilic and lipophilic regions dictate its interaction with different solvents. The principle of "like dissolves like" is a foundational concept in predicting solubility; polar molecules tend to dissolve in polar solvents, while non-polar molecules are more soluble in non-polar solvents.[8]

The structure of 3-Nitro-1H-indole-2-carboxylic acid contains a polar carboxylic acid group, a polar nitro group, and a moderately polar indole ring. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the N-H group of the indole ring is a hydrogen bond donor.[9] These features suggest a degree of solubility in polar solvents. However, the aromatic indole ring contributes a non-polar, hydrophobic character, which will influence its solubility in aqueous media.[10]

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₄ | Inferred |

| Molecular Weight | 206.16 g/mol | Inferred |

| IUPAC Name | 3-nitro-1H-indole-2-carboxylic acid | Inferred |

| Structure | Indole ring with a nitro group at position 3 and a carboxylic acid at position 2 | [1] |

| Predicted pKa | The carboxylic acid group is expected to have a pKa in the range of 3-5, making it a weak acid. | [11] |

Key Factors Governing Solubility

Impact of pH

The solubility of ionizable compounds is highly dependent on the pH of the solution.[12][13][14] 3-Nitro-1H-indole-2-carboxylic acid possesses an acidic carboxylic acid group, making its aqueous solubility profoundly influenced by pH.

-

In Acidic Solutions (Low pH): At a pH below its pKa, the carboxylic acid group will be predominantly in its protonated, neutral form (-COOH). This form is less polar and, consequently, will exhibit lower solubility in aqueous media due to the common-ion effect.[12][15]

-

In Basic Solutions (High pH): At a pH above its pKa, the carboxylic acid group will deprotonate to form the carboxylate anion (-COO⁻). This ionic form is significantly more polar than the neutral molecule, leading to a substantial increase in aqueous solubility.[12][13][16]

This pH-dependent behavior is a critical consideration for designing formulations and for understanding the compound's absorption in different parts of the gastrointestinal tract, which have varying pH environments.

Caption: pH-dependent equilibrium of 3-Nitro-1H-indole-2-carboxylic acid.

Influence of Temperature

For most solid organic compounds, solubility increases with temperature.[10][17] The dissolution process for solids typically absorbs energy (is endothermic), and therefore, according to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards more dissolution. The relationship between temperature and solubility is not always linear and should be determined experimentally for precise characterization.[17] For carboxylic acids, an increase in temperature generally leads to higher solubility in both organic solvents and water.[17][18]

Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs.[19] These different forms have distinct crystal lattice arrangements, which can result in different physical properties, including melting point, stability, and, most importantly, solubility.[19][20] A metastable polymorph will generally exhibit higher solubility than the most thermodynamically stable form.[20] Therefore, when conducting solubility studies, it is crucial to characterize the solid form of the material to ensure consistency and to understand its potential biopharmaceutical implications.[19]

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a robust experimental method is required. The shake-flask method is widely regarded as the gold standard for determining thermodynamic equilibrium solubility.[7][21] This method ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached.

The Shake-Flask Method: A Self-Validating Protocol

The core principle of the shake-flask method is to create a saturated solution by agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.[21][22] The system is self-validating because concentration is measured at multiple time points; equilibrium is confirmed when the concentration of the dissolved compound no longer increases over time.[22][23]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 3-Nitro-1H-indole-2-carboxylic acid to a series of vials containing the chosen solvent or buffer (e.g., buffers at pH 1.2, 4.5, and 6.8).[21][22] The excess solid is crucial to ensure saturation is achieved.[22]

-

Equilibration: Seal the vials and place them in a mechanical shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).[7][21] Agitate the samples for an extended period, typically 24 to 72 hours, to allow the system to reach equilibrium.[22]

-

Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), carefully withdraw an aliquot of the suspension.

-

Phase Separation: Immediately separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by either high-speed centrifugation or by filtration through a low-binding filter (e.g., a 0.22 µm PVDF filter).[7][22]

-

Quantification: Dilute the resulting clear supernatant with an appropriate solvent to prevent precipitation.[21][22] Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

-

Data Analysis: Plot the concentration versus time. The solubility is the value at which the concentration reaches a plateau. The pH of the aqueous samples should be measured at the end of the experiment.[22]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous Buffers (pH < 4) | pH 1.2 Buffer | Low | The compound is in its neutral, less polar carboxylic acid form.[12][15] |

| Aqueous Buffers (pH > 6) | pH 7.4 Buffer (PBS) | High | The compound is deprotonated to its highly polar carboxylate salt form.[12][13] |

| Polar Protic Solvents | Ethanol, Methanol | Soluble | These solvents can engage in hydrogen bonding with the carboxylic acid and nitro groups.[24] |

| Polar Aprotic Solvents | DMSO, DMF, Acetone | Soluble | These solvents are effective at solvating polar molecules. A related compound, 3-Methyl-5-nitro-1H-indole-2-carboxylic acid, is soluble in DMF.[1] |

| Nonpolar Solvents | Hexane, Toluene | Insoluble | The overall polarity of the molecule is too high to be effectively solvated by nonpolar solvents.[8] |

Conclusion

The solubility of 3-Nitro-1H-indole-2-carboxylic acid is a multifaceted property governed by its molecular structure and the surrounding environment. Its ionizable carboxylic acid group makes its aqueous solubility highly pH-dependent, with significantly greater solubility expected under neutral to basic conditions. Factors such as temperature and the specific polymorphic form of the solid also play crucial roles. For definitive quantitative data, the shake-flask method is the recommended experimental approach, providing a reliable measure of thermodynamic equilibrium solubility. A thorough understanding and characterization of these solubility properties are essential first steps for any researcher or drug developer working with this compound, paving the way for its successful application in further scientific investigation.

References

-

pH and Solubility - AP Chem | Fiveable. (2025, August 15). Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Retrieved from [Link]

-

How do you perform the shake flask method to determine solubility? - Quora. (2017, April 27). Retrieved from [Link]

-

Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. Retrieved from [Link]

-

Effect of Temperature on the Solubility of Short-Chain Carboxylic Acids in Water. Retrieved from [Link]

-

Annex 4 - World Health Organization (WHO). Retrieved from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). Retrieved from [Link]

-

8.11 pH and Solubility | AP Chemistry. Retrieved from [Link]

-

Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed. Retrieved from [Link]

-

17.6 pH Effects on Solubility - Chad's Prep®. Retrieved from [Link]

-

16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 2). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

pH & Solubility | College Board AP® Chemistry Study Guides 2022 - Save My Exams. (2024, August 25). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. Retrieved from [Link]

-

3-nitro-1H-indole | C8H6N2O2 | CID 11084182 - PubChem - NIH. Retrieved from [Link]

-

How does the solubility of carboxylic acids in water decrease with increase in molecular mass? - Quora. (2016, October 12). Retrieved from [Link]

-

Video: Physical Properties of Carboxylic Acids - JoVE. (2023, April 30). Retrieved from [Link]

-

Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients-PhD thesis. (2014, August 22). Retrieved from [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. Retrieved from [Link]

-

5-nitro-1H-indole-3-carboxylic acid - ChemSynthesis. (2025, May 20). Retrieved from [Link]

-

Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - MDPI. (2015, October 15). Retrieved from [Link]

-

Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (2025, May 26). Retrieved from [Link]

-

Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study | PLOS One - Research journals. (2016, April 28). Retrieved from [Link]

-

Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC - PubMed Central. Retrieved from [Link]

-

Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. (2026, February 6). Retrieved from [Link]

-

Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2023, November 19). Retrieved from [Link]

Sources

- 1. Buy 3-Methyl-5-nitro-1H-indole-2-carboxylic acid (EVT-3053956) | 446830-73-5 [evitachem.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study | PLOS One [journals.plos.org]

- 5. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. enamine.net [enamine.net]

- 8. chem.ws [chem.ws]

- 9. Video: Physical Properties of Carboxylic Acids [jove.com]

- 10. quora.com [quora.com]

- 11. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fiveable.me [fiveable.me]

- 13. chemistrystudent.com [chemistrystudent.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]

- 16. savemyexams.com [savemyexams.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. who.int [who.int]

- 22. quora.com [quora.com]

- 23. downloads.regulations.gov [downloads.regulations.gov]

- 24. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]

An In-depth Technical Guide to the Infrared Spectrum of 3-Nitro-1H-indole-2-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-Nitro-1H-indole-2-carboxylic acid. Infrared spectroscopy is an indispensable, non-destructive analytical technique that probes the vibrational modes of molecules, offering a unique fingerprint based on their functional groups.[1] For researchers in drug development and organic synthesis, a thorough understanding of the IR spectrum is critical for structural elucidation, purity assessment, and reaction monitoring. This document delineates the characteristic vibrational frequencies of the carboxylic acid, aromatic nitro, and indole functionalities within the target molecule, explains the causality behind the spectral features, and provides a robust experimental protocol for data acquisition.

The Diagnostic Power of Vibrational Spectroscopy

Infrared spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to these natural vibrations, resulting in an IR spectrum. The spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), where each absorption band corresponds to a specific molecular motion (e.g., stretching or bending).

The utility of IR spectroscopy for analyzing 3-Nitro-1H-indole-2-carboxylic acid stems from the distinct and strong absorptions of its constituent functional groups: the carboxylic acid, the nitro group, and the indole ring. The position, intensity, and shape of these absorption bands provide definitive evidence for the presence of these groups and insights into the molecule's intermolecular interactions.

Detailed Spectral Analysis: Assigning the Key Vibrational Modes

The infrared spectrum of 3-Nitro-1H-indole-2-carboxylic acid is a composite of the vibrations from its three primary structural components. The electron-withdrawing nature of both the nitro and carboxylic acid groups significantly influences the electronic environment of the indole ring, which can lead to shifts in the expected frequencies.

The Carboxylic Acid Moiety (–COOH)

The carboxylic acid group gives rise to some of the most recognizable features in an IR spectrum, primarily due to strong intermolecular hydrogen bonding, which causes the molecules to exist as hydrogen-bonded dimers in the solid state.[2][3]

-

O–H Stretching: The most prominent feature is an exceptionally broad and strong absorption band for the O–H stretch, typically appearing in the 3300-2500 cm⁻¹ region.[2][4][5][6] This significant broadening is a direct consequence of the strong hydrogen bonding between carboxylic acid dimers.[2][3] This band is often so wide that it overlaps with the sharper C-H stretching vibrations.[2]

-

C=O Stretching: A very strong and sharp absorption corresponding to the carbonyl (C=O) stretch is expected between 1760 and 1690 cm⁻¹.[2][7] For aromatic carboxylic acids where the carbonyl is conjugated with the ring, this band typically shifts to a lower wavenumber, appearing in the 1710-1680 cm⁻¹ range.[3]

-

C–O Stretching and O–H Bending: The spectrum will also feature a C–O stretching vibration, which appears in the 1320-1210 cm⁻¹ region.[2][3] Additionally, two bands related to O–H bending can be observed: an in-plane bend between 1440-1395 cm⁻¹ and a characteristic broad out-of-plane bend centered around 950-910 cm⁻¹.[2][3]

The Aromatic Nitro Group (–NO₂)

The nitro group is a powerful chromophore in IR spectroscopy, producing two of the most intense and characteristic bands in the spectrum due to the large change in dipole moment during its vibrations.[1][8]

-

Asymmetric NO₂ Stretching (ν_as): This vibration gives rise to a strong absorption band typically found in the 1550-1475 cm⁻¹ range for aromatic nitro compounds.[1][9][10] This band results from the two N-O bonds stretching out of phase.[1]

-

Symmetric NO₂ Stretching (ν_s): A second strong absorption, corresponding to the in-phase stretching of the N-O bonds, appears in the 1360-1290 cm⁻¹ region.[1][9][10] The presence of this pair of intense bands is highly diagnostic for a nitro group.[8]

The Indole Ring System

The indole core contributes several characteristic bands to the spectrum, although some may be of medium to weak intensity.

-

N–H Stretching: The N–H bond of the indole pyrrole ring gives rise to a stretching vibration. In non-hydrogen-bonded indoles, this appears near 3500 cm⁻¹. However, in the solid state, intermolecular hydrogen bonding with the oxygen of a carboxylic or nitro group is expected. This shifts the N-H stretch to a lower frequency, typically appearing as a sharp to medium band around 3400-3300 cm⁻¹.[11][12] For instance, in indole-2-carboxylic acid, this band is observed at 3350 cm⁻¹ due to N-H···O hydrogen bonding.[12]

-

Aromatic C–H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings produce sharp, medium-to-weak bands in the 3100-3000 cm⁻¹ region.[7] These are often seen superimposed on the broad O-H stretch of the carboxylic acid.[2]

-

C=C Ring Stretching: The skeletal vibrations of the aromatic rings result in several medium-intensity bands in the 1600-1400 cm⁻¹ region.[7] Typically, bands are observed near 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[7]

-

C–H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are characteristic of the out-of-plane bending of aromatic C-H bonds. The exact position of these bands is highly dependent on the substitution pattern of the benzene ring.[1]

Summary of Expected Vibrational Frequencies

The following table summarizes the key diagnostic absorption bands anticipated in the IR spectrum of 3-Nitro-1H-indole-2-carboxylic acid.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity & Shape |

| 3400 - 3300 | N–H Stretch | Indole Ring | Medium, Sharp |

| 3300 - 2500 | O–H Stretch | Carboxylic Acid | Strong, Very Broad |

| 3100 - 3000 | Aromatic C–H Stretch | Indole Ring | Medium to Weak, Sharp |

| 1710 - 1680 | C=O Stretch | Carboxylic Acid | Strong, Sharp |

| 1600 - 1585 | C=C Ring Stretch | Indole Ring | Medium |

| 1550 - 1475 | Asymmetric NO₂ Stretch | Nitro Group | Strong |

| 1500 - 1400 | C=C Ring Stretch | Indole Ring | Medium |

| 1360 - 1290 | Symmetric NO₂ Stretch | Nitro Group | Strong |

| 1320 - 1210 | C–O Stretch | Carboxylic Acid | Strong |

| 950 - 910 | O–H Out-of-Plane Bend | Carboxylic Acid | Medium, Broad |

| 900 - 675 | Aromatic C–H Out-of-Plane Bend | Indole Ring | Strong |

Visualization of Key Vibrational Modes

The following diagram illustrates the relationship between the primary functional groups of 3-Nitro-1H-indole-2-carboxylic acid and their characteristic absorption regions in the infrared spectrum.

Caption: Key functional groups and their IR absorption regions.

Experimental Protocol: Acquiring the FTIR Spectrum of a Solid Sample

This protocol details the KBr pellet method, a standard and reliable technique for obtaining high-quality transmission FTIR spectra of solid samples. Attenuated Total Reflectance (ATR) is also discussed as a common, preparation-free alternative.

Rationale

Potassium bromide (KBr) is the matrix of choice because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that allows for good sample dispersion. The goal is to create a homogenous, transparent pellet where the analyte is finely dispersed to minimize light scattering and produce a clear spectrum.

Step-by-Step Methodology (KBr Pellet)

-

Sample and KBr Preparation:

-

Gently dry a small amount (1-2 mg) of 3-Nitro-1H-indole-2-carboxylic acid to remove any adsorbed water, which shows a strong, broad O-H absorption that can interfere with the spectrum.

-

Use high-purity, spectroscopy-grade KBr powder (approx. 100-200 mg), which has been stored in a desiccator or dried in an oven to ensure it is anhydrous.

-

-

Grinding and Mixing:

-

In an agate mortar and pestle, thoroughly grind the 1-2 mg of the sample until it is a fine, uniform powder. The particle size should be smaller than the wavelength of the IR radiation to reduce scattering.[13]

-

Add the 100-200 mg of dry KBr to the mortar.

-

Gently but thoroughly mix and grind the sample and KBr together for several minutes to ensure a homogenous mixture.

-

-

Pellet Formation:

-

Transfer the powder mixture to a pellet die.

-

Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes.[14] The applied pressure will cause the KBr to flow and encapsulate the sample, forming a transparent or translucent pellet.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Crucially, perform a background scan first. This scan of the empty sample compartment measures the spectrum of the atmospheric water and CO₂ and the instrument's response, which will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Alternative Method: Attenuated Total Reflectance (ATR)

ATR-FTIR is a dominant method for solid analysis as it requires minimal to no sample preparation.[15]

-

Ensure the ATR crystal (often diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Perform a background scan with the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[14][15]

-

Acquire the spectrum.

Conclusion

The infrared spectrum of 3-Nitro-1H-indole-2-carboxylic acid is rich with diagnostic information. The unambiguous identification of the very broad O-H stretch, the strong carbonyl C=O band, the pair of intense symmetric and asymmetric NO₂ stretches, and the characteristic N-H and C=C vibrations of the indole ring provides a robust method for structural confirmation. By following the detailed spectral analysis and experimental protocols outlined in this guide, researchers can confidently utilize FTIR spectroscopy to characterize this molecule and its derivatives in a variety of scientific applications.

References

- IR Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Colorado Boulder.

- IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Colorado Boulder.

- An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. (2025). BenchChem.

- Spectroscopy Tutorial: Nitro Groups. (n.d.). Organic Chemistry at the University of Colorado Boulder.

- Carboxylic Acid Spectroscopy. (n.d.). Oregon State University.

- IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. (2023, May 24).

- Pavia, D. L. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

- Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. (2004, March 23). The Journal of Physical Chemistry A.

- Infrared Spectra of Indole Compounds. (n.d.). ProQuest.

- Infrared Spectra of Some Indole and Pyrrole Compounds. (n.d.). J-Stage.

- Hydride stretch infrared spectra in the excited electronic states of indole and its derivatives: Direct evidence for the 1πσ* state. (2003, February 8). The Journal of Chemical Physics.

- Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (n.d.). PMC.

- Sample Preparation for FTIR Analysis. (2024, May 31). Drawell.

- FT-IR spectrum of control indole. (n.d.). ResearchGate.

- Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019, April 8).

- Sample preparation for FT-IR. (n.d.).

- Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. (n.d.). PMC.

- IR spectra of indole-3-acetic acid in KBr. (n.d.). ResearchGate.

- Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020, September 1). Spectroscopy Online.

- Common Sampling Techniques of FTIR Spectroscopy. (2023, April 25). Edinburgh Instruments.

- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024, May 8). MDPI.

- 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts.

- Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. (2025, August 8). ResearchGate.

- 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). OpenStax.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. eng.uc.edu [eng.uc.edu]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. edinst.com [edinst.com]

An In-depth Technical Guide to the Reactivity of the 3-Nitroindole Core

Abstract

The 3-nitroindole scaffold represents a fascinating and synthetically versatile building block in modern organic chemistry. Traditionally viewed through the lens of its electron-rich indole parent, the introduction of a nitro group at the C3 position dramatically inverts its electronic character, transforming it into a potent electrophile. This guide provides a comprehensive exploration of the core's reactivity, moving beyond simple descriptions to explain the underlying principles that govern its transformations. We will delve into modern synthetic routes, the nuanced electrophilicity that drives powerful dearomatization and cycloaddition reactions, the crucial transformation of the nitro group itself, and its emerging role as a nucleophile under specific conditions. This document is designed to serve as a technical resource, offering both foundational knowledge and field-proven insights to empower researchers in leveraging the full potential of the 3-nitroindole core in medicinal chemistry and materials science.

Introduction: The Strategic Importance of 3-Nitroindole

The indole motif is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and pharmaceuticals.[1][2] While the chemistry of indole itself is dominated by its nucleophilic character, the strategic placement of a strongly electron-withdrawing nitro group at the C3 position fundamentally alters this reactivity profile. This transformation from a nucleophilic to an electrophilic scaffold is the key to its synthetic utility.

3-Nitroindole is not merely a substituted indole; it is a versatile intermediate for the synthesis of complex, biologically active molecules.[3][4] Its derivatives are crucial precursors for novel antidiabetic agents, cruciferous phytoalexins, and potent ligands for the N-methyl-d-aspartate (NMDA) receptor, which is involved in memory and developmental processes.[5] The unique electronic nature of the 3-nitroindole core allows it to participate in reactions that are inaccessible to the parent indole, particularly in dearomatization processes that rapidly build molecular complexity and introduce valuable sp³-hybridized centers.[1][2] This guide will dissect the multifaceted reactivity of this important molecular core.

Synthesis of the 3-Nitroindole Core

The accessibility of the 3-nitroindole core is paramount to its widespread application. While historical methods exist, they are often hampered by harsh conditions and low yields, prompting the development of more efficient and greener alternatives.

Traditional Nitration Methods

The direct nitration of indole using strong acids, such as concentrated nitric acid, has been a long-standing approach.[3] However, these methods present significant challenges:

-

Safety and Environmental Hazards: The use of strong, corrosive acids poses considerable safety risks and environmental concerns.[3][4]

-

Low Regioselectivity and Yield: Indole is sensitive to acidic conditions, often leading to polymerization and the formation of highly colored side products that complicate purification, resulting in low yields (20-30%).[6]

-

Poor Functional Group Compatibility: The harsh conditions are incompatible with many sensitive functional groups.[3][4]

Modern, Mild, and Regioselective Synthesis

To overcome these limitations, modern organic synthesis has focused on developing milder protocols. A highly effective method involves the in situ generation of trifluoroacetyl nitrate (CF₃COONO₂) from ammonium tetramethylnitrate and trifluoroacetic anhydride.[3][7][8] This approach offers a significant improvement for the regioselective nitration of indoles at the C3 position under non-acidic and non-metallic conditions.[3][4]

The causality behind this method's success lies in the generation of a potent, yet manageable, electrophilic nitrating agent at low temperatures, which readily reacts with the electron-rich indole. The protocol is particularly effective for N-protected indoles, preventing side reactions at the nitrogen atom.[6]

Table 1: Optimization of a Modern Nitration Protocol for N-Boc-Indole [3][7]

| Entry | Anhydride (equiv.) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | (CF₃CO)₂O (1.0) | DCM | 0–5 | 78 |

| 2 | (CF₃CO)₂O (2.0) | DCM | 0–5 | 85 |

| 3 | (CF₃CO)₂O (2.0) | Toluene | 0–5 | 65 |

| 4 | (CF₃CO)₂O (2.0) | MeCN | 0–5 | 97 |

| 5 | (CF₃CO)₂O (2.0) | MeCN | -20 | Trace |

| 6 | (CF₃CO)₂O (2.0) | MeCN | 25 | Trace |

Other advanced methods include the electrochemical cyclization of nitroenamines and microwave-assisted palladium-catalyzed intramolecular arene–alkene coupling reactions, further expanding the toolkit for accessing this valuable core.[5][9]

Experimental Protocol: Synthesis of N-Boc-3-nitroindole[3]

-

Setup: To a reaction tube, add N-Boc indole (1 mmol) and NMe₄NO₃ (1.1 mmol, 150 mg).

-

Solvent Addition: Immediately dissolve the solids in acetonitrile (1 mL).

-

Cooling: Cool the reaction system to 0–5 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of trifluoroacetic anhydride (2.0 equiv., 420 mg) dissolved in acetonitrile.

-

Reaction: Stir the mixture at 0–5 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired N-Boc-3-nitroindole.

The Electrophilic Heart: Dearomatization and Cycloaddition Reactions

The defining characteristic of the 3-nitroindole core is its pronounced electrophilicity. The nitro group withdraws electron density from the indole ring system, rendering the C2 position highly susceptible to attack by nucleophiles.[1][2] This reactivity has been harnessed in a stunning array of dearomatization reactions that construct complex polycyclic indolines. The electrophilicity of 3-nitroindoles has been quantitatively evaluated and found to be in the range of nitrostyrenes, highlighting their potency as Michael acceptors.[10]

Cycloaddition Reactions

3-Nitroindoles are exceptional substrates in cycloaddition reactions, serving as the 2π component in a variety of transformations. These reactions provide rapid access to densely functionalized cyclopenta[b]indolines and related polycyclic systems.[11]

-

[3+2] Cycloadditions: These reactions are common, proceeding with partners like vinylcyclopropanes, azomethine ylides, and allenoates to form five-membered rings fused to the indole core.[2][11][12][13]

-

[4+2] Cycloadditions (Diels-Alder): 3-nitroindoles can react as dienophiles with electron-rich dienes, such as Danishefsky's diene, to yield dearomatized cycloadducts, often without the need for a catalyst.[10][14]

-

Base-Controlled Cycloadditions: The choice of base can even control the outcome of the reaction, allowing for chemoselective access to different functionalized pyrrolo[2,3-b]indole derivatives from the same starting materials.[15]

These reactions often proceed with high diastereoselectivity and, in the presence of chiral catalysts, can be rendered enantioselective, making them exceptionally powerful tools for asymmetric synthesis.[2][14]

Sources

- 1. Reactivity of 3-nitroindoles with electron-rich species - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. scribd.com [scribd.com]

- 8. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of 3-nitroindoles by sequential paired electrolysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. How electrophilic are 3-nitroindoles? Mechanistic investigations and application to a reagentless (4+2) cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Reactivity of 3-nitroindoles with electron-rich species - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06658C [pubs.rsc.org]

- 14. Diastereoselective synthesis of polycyclic indolines via dearomative [4 + 2] cycloaddition of 3-nitroindoles with ortho-aminophenyl p-quinone methides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Base-controlled dearomative [3 + 2] cycloadditions between 3-nitro-indoles and fumaric acid amide esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Electron-Withdrawing Effects on Indole-2-Carboxylic Acid

This guide synthesizes the electronic, synthetic, and medicinal chemistry aspects of electron-withdrawing group (EWG) substitutions on the indole-2-carboxylic acid (I2CA) scaffold.

Executive Summary

Indole-2-carboxylic acid (I2CA) is a privileged scaffold in medicinal chemistry, serving as a bioisostere for kynurenic acid and a core pharmacophore for NMDA receptor glycine site antagonists and HIV-1 integrase inhibitors. The introduction of electron-withdrawing groups (EWGs) such as nitro (

Electronic Structure & Reactivity

The indole ring is electron-rich (π-excessive). However, the C2-carboxylic acid acts as a weak electron-withdrawing group itself. When an additional strong EWG is introduced to the benzene ring (positions 4-7), it exerts a "pull-pull" effect, significantly deactivating the ring toward electrophilic attack and stabilizing the conjugate base of the carboxylic acid.

Resonance and Inductive Effects

-

Inductive Effect (-I): Halogens (F, Cl) and Nitro groups withdraw electron density through the

-framework. This effect is distance-dependent, being strongest at C3 and C4. -

Resonance Effect (-M): Nitro and Cyano groups at C5 or C7 can delocalize the nitrogen lone pair or the negative charge of the carboxylate anion, further stabilizing the deprotonated state.

Visualization of Electronic Flow

The following diagram illustrates the electron density redistribution caused by a C5-Nitro substitution.

Caption: Mechanistic flow of electron density withdrawal by C5-substitution, impacting acidity and reactivity.

pKa Modulation & Solubility

The acidity of the C2-carboxylic acid is the primary physicochemical parameter affected by EWGs. Lowering the pKa ensures the molecule exists predominantly as the carboxylate anion at physiological pH (7.4), which is critical for solubility and electrostatic interactions (e.g., with Arginine residues in the NMDA receptor).

Comparative pKa Data

The following table presents the shift in pKa values driven by substituent electronics.

| Substituent (Position) | Electronic Effect | Approx. pKa (COOH) | pKa (N-H) | Solubility (pH 7.4) |

| Unsubstituted (H) | Reference | 3.85 | 16.9 | Moderate |

| 5-Fluoro (-F) | Weak -I, +M | 3.65 | 16.2 | High |

| 5-Chloro (-Cl) | Moderate -I, +M | 3.55 | 15.8 | High |

| 5-Nitro ( | Strong -I, -M | 2.90 | 13.5 | Very High (Anionic) |

| 4,6-Dichloro | Synergistic -I | 3.20 | 14.8 | High |

Note: Values are derived from Hammett equation predictions and comparative literature analysis of indole-2-carboxylates.

Synthetic Methodologies

Synthesizing EWG-substituted I2CAs requires specific protocols, as the electron-deficient ring can hinder standard Fischer Indole cyclizations.

Protocol A: Modified Reissert Synthesis (Preferred for EWGs)

This method avoids the harsh acid conditions of the Fischer synthesis that can degrade sensitive EWGs.

Mechanism:

-

Condensation: o-Nitrotoluene derivatives react with diethyl oxalate in the presence of a strong base (KOEt) to form o-nitrophenylpyruvate.

-

Reductive Cyclization: The nitro group is reduced (Zn/AcOH or H2/Pd), triggering spontaneous cyclization to the indole-2-carboxylate.

Step-by-Step Protocol (4,6-Dichloroindole-2-carboxylic acid):

-

Reagents: 2,4-dichloro-6-nitrotoluene (10 mmol), Diethyl oxalate (12 mmol), Potassium ethoxide (12 mmol), Ether/Ethanol.

-

Condensation: Reflux nitrotoluene and oxalate with KOEt for 4 hours. Precipitate the potassium salt of the pyruvate.

-

Acidification: Wash the salt with ether, then acidify with 1N HCl to isolate ethyl 2,4-dichloro-6-nitrophenylpyruvate.

-

Cyclization: Dissolve pyruvate in acetic acid. Add Zn dust (5 eq) portion-wise at 60°C. Reflux for 1 hour.

-

Workup: Filter Zn residues. Pour filtrate into ice water. Recrystallize the precipitate from EtOH.

Protocol B: Indoline Oxidation (High Precision)

For sensitive substrates, synthesize the indoline (dihydroindole) first, then oxidize.

-

Step 1: Nitration of indoline-2-carboxylic acid (HNO3/H2SO4).

-

Step 2: Oxidation using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO2 in toluene to restore aromaticity.

Synthetic Workflow Diagram

Caption: Reissert synthesis pathway optimized for electron-deficient indole derivatives.

Medicinal Chemistry Applications

The primary application of EWG-substituted I2CAs is in the antagonism of the NMDA Receptor Glycine Site .

Pharmacophore Mechanics

-

C2-Carboxylate: Mimics the glycine carboxylate; forms a critical salt bridge with Arg260 in the NR1 subunit.

-

Indole N-H: Acts as a hydrogen bond donor to Pro124 or Thr126 .

-

EWG (C4/C6): Accesses a hydrophobic pocket. The 4,6-dichloro substitution pattern is optimal because the C4-Cl fills a specific hydrophobic cleft, while the C6-Cl enhances lipophilicity without steric clash.

-

Electronic Modulation: The EWG lowers the pKa of the NH, strengthening its H-bond donating capability.

Case Study: 4,6-Dichloro-I2CA Derivatives

Derivatives like GV150526 utilize the I2CA core. The electron-withdrawing chlorines prevent metabolic oxidation of the benzene ring, significantly increasing the half-life (

Spectroscopic Characterization

Identification of EWG effects is readily visible in NMR spectroscopy.

1H NMR Shifts (DMSO-d6)

The electron-withdrawing nature deshields ring protons, shifting them downfield.

| Proton Position | Unsubstituted (ppm) | 5-Nitro (ppm) | Shift Explanation |

| NH (H1) | 11.60 | 12.45 | Increased acidity/deshielding by EWG. |

| COOH | 12.80 (broad) | 13.10 (broad) | Stronger H-bond network. |

| H3 | 7.15 | 7.45 | Inductive effect from C2-COOH + C5-NO2. |

| H4 | 7.50 | 8.65 | Significant: Ortho to Nitro group (Deshielding). |

| H6 | 7.20 | 8.10 | Ortho to Nitro group. |

| H7 | 7.40 | 7.65 | Meta to Nitro group. |

References

-

Tricyclic Indole-2-carboxylic Acids: Highly in Vivo Active and Selective Antagonists for the Glycine Binding Site of the NMDA Receptor. Journal of Medicinal Chemistry.[1] Link

-

Hydantoin-Substituted 4,6-Dichloroindole-2-carboxylic Acids as Ligands with High Affinity for the Glycine Binding Site of the NMDA Receptor. Journal of Medicinal Chemistry. Link

-

Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Science. Link

-

Synthesis and SAR of 2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic Acid Derivatives. ResearchGate. Link

-

Bordwell pKa Table (Acidity in DMSO/Water). Organic Chemistry Data. Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 3-Nitro-1H-indole-2-carboxylic acid

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-nitro-1H-indole-2-carboxylic acid , a critical scaffold in the development of NMDA receptor antagonists and HIV-1 integrase inhibitors. Unlike generic procedures, this guide addresses the specific challenge of regioselective nitration at the C-3 position while suppressing polymerization and C-5/C-6 substitution. The protocol utilizes a two-step sequence: controlled nitration of ethyl indole-2-carboxylate using in situ generated acetyl nitrate, followed by mild alkaline hydrolysis to prevent thermal decarboxylation.

Strategic Analysis & Retrosynthesis

The synthesis of 3-nitroindoles is electronically counter-intuitive. The indole ring is electron-rich, making it prone to oxidation and polymerization under the strong acidic conditions typically required for nitration.[1] Furthermore, protonation of the C-3 position in strong acids generates an indolium cation, which deactivates the pyrrole ring and directs electrophilic attack to the benzene ring (C-5 or C-6).[1]

To secure the C-3 nitro functionality, we employ a Blocking & Activation Strategy :

-

C-2 Blocking: The carboxylic ester at C-2 prevents substitution at this position and reduces the electron density of the pyrrole ring slightly, stabilizing it against oxidative degradation.

-

Mild Nitration: We utilize acetyl nitrate (generated from

and acetic anhydride). This reagent provides a source of nitronium ions (

Reaction Scheme

Figure 1: Synthetic pathway utilizing a protection-nitration-deprotection strategy.

Detailed Experimental Protocol

Phase 1: Regioselective Nitration

Objective: Synthesize ethyl 3-nitroindole-2-carboxylate. Critical Parameter: Temperature control is vital. Exotherms >10°C drastically increase oxidative tar formation.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Amount | Role |

| Ethyl indole-2-carboxylate | 189.21 | 1.0 | 10.0 g | Substrate |

| Nitric Acid (fuming, >90%) | 63.01 | 1.2 | 3.0 mL | Nitrating Agent |

| Acetic Anhydride | 102.09 | Solvent | 50 mL | Solvent/Reagent |

| Glacial Acetic Acid | 60.05 | Solvent | 20 mL | Co-solvent |

Procedure

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a pressure-equalizing addition funnel. Place the flask in an ice-salt bath to maintain an internal temperature of -5°C to 0°C.

-

Substrate Dissolution: Charge the flask with Ethyl indole-2-carboxylate (10.0 g) and Acetic Anhydride (50 mL). Stir until fully dissolved. Note: The solution may be slightly yellow.

-

Reagent Preparation: In a separate small beaker, mix Fuming Nitric Acid (3.0 mL) with Glacial Acetic Acid (20 mL). Caution: This generates heat. Cool this mixture to 0°C before addition.

-

Addition: Add the Nitric/Acetic acid mixture dropwise to the indole solution over 30-45 minutes.

-

CRITICAL: Monitor internal temperature. Do NOT allow it to exceed 5°C.

-

Observation: A yellow precipitate typically begins to form as the reaction proceeds.

-

-

Reaction: Once addition is complete, allow the mixture to stir at 0-5°C for 2 hours. Monitor by TLC (30% EtOAc/Hexane). The starting material (

) should disappear, replaced by a lower -

Quench: Pour the reaction mixture onto 300 g of crushed ice with vigorous stirring. The product will precipitate as a bright yellow solid.

-

Isolation: Filter the solid using a Büchner funnel. Wash the cake copiously with cold water (

mL) to remove all acid traces. -

Purification: Recrystallize the crude solid from Ethanol/Water (or Acetone/Hexane) if necessary.

-

Expected Yield: 70-80%

-

Appearance: Yellow crystalline solid.

-

Phase 2: Hydrolysis to Free Acid

Objective: Convert the ethyl ester to the carboxylic acid without decarboxylation.

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5][8][9] | Amount | Role |

| Ethyl 3-nitroindole-2-carboxylate | 1.0 | 5.0 g | Intermediate |

| Sodium Hydroxide (2M aq) | 3.0 | 32 mL | Base |

| Ethanol | Solvent | 50 mL | Solvent |

Procedure

-

Setup: 250 mL round-bottom flask with a reflux condenser.

-

Reaction: Suspend the Ethyl 3-nitroindole-2-carboxylate (5.0 g) in Ethanol (50 mL). Add 2M NaOH (32 mL).

-

Heating: Heat the mixture to reflux (approx. 80°C) for 1-2 hours. The yellow suspension should clear to a dark orange/red solution as the salt forms.

-

Workup: Cool the reaction mixture to room temperature. Evaporate most of the ethanol under reduced pressure (Rotavap) at 40°C. Do not overheat.

-

Acidification: Dilute the residue with water (50 mL). Place the flask in an ice bath. Slowly acidify with 10% HCl to pH 1-2.

-

Observation: The product will precipitate as a thick yellow solid.

-

-

Isolation: Filter the solid. Wash with cold water (

mL). -

Drying: Dry the solid in a vacuum oven at 40-50°C over

.-

WARNING: Do not dry at temperatures >80°C, as 3-nitroindole-2-carboxylic acids are prone to thermal decarboxylation to 3-nitroindole.

-

Troubleshooting & Optimization

Regioselectivity Issues

If you observe significant formation of 5-nitro or 6-nitro isomers:

-

Cause: The reaction medium was too acidic, leading to protonation of the indole nitrogen or C-3, deactivating the ring and forcing substitution to the benzene ring.

-

Solution: Ensure you are using Acetic Anhydride as the primary solvent. This scavenges water and maintains "anhydrous" nitration conditions (Acetyl Nitrate mechanism). Do not use concentrated Sulfuric Acid.[10]

Decarboxylation

If the final product yield is low and you detect 3-nitroindole (lower MP, different NMR):

-

Cause: Thermal instability of the carboxylic acid group adjacent to the bulky nitro group and the indole nitrogen.

-

Solution: strictly limit drying temperatures to <50°C. Avoid prolonged reflux during the hydrolysis step; stop heating immediately upon consumption of the ester.

Logic Flow for Troubleshooting

Figure 2: Decision tree for resolving common synthetic failures.

Analytical Characterization

The following data supports the identification of 3-Nitro-1H-indole-2-carboxylic acid :

-

Physical State: Yellow powder.

-

Melting Point: >200°C (with decomposition).[11]

-

1H NMR (400 MHz, DMSO-d6):

- 13.5 - 14.0 (br s, 1H, COOH)

- 12.8 (br s, 1H, NH)

- 8.15 (d, J=8.0 Hz, 1H, C4-H) - Deshielded by adjacent Nitro group

- 7.65 (d, J=8.0 Hz, 1H, C7-H)

- 7.45 (t, J=7.5 Hz, 1H, C6-H)

- 7.35 (t, J=7.5 Hz, 1H, C5-H)

-

IR (KBr):

-

3300-2500

(Broad OH, Acid) -

3250

(NH stretch) -

1690

(C=O[12] Acid) -

1530, 1350

(NO2 asymmetric/symmetric stretch)

-

References

-

Pelkey, E. T., & Gribble, G. W. (1999).[7] Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis.

-

Zhang, H., et al. (2023).[10] Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.

-